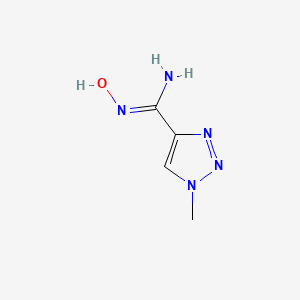![molecular formula C15H15N3O2S B2501964 N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-5-methyl-1,2-oxazole-3-carboxamide CAS No. 925615-79-8](/img/structure/B2501964.png)
N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-5-methyl-1,2-oxazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-5-methyl-1,2-oxazole-3-carboxamide is a useful research compound. Its molecular formula is C15H15N3O2S and its molecular weight is 301.36. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthetic Methodologies
A study by Saemian et al. (2012) describes a convenient method for the 14C-labeling of a structurally similar compound, highlighting the significance of synthetic intermediates derived from thiophene for pharmacological research (Saemian, Shirvani, & Javaheri, 2012). This underscores the importance of thiophene derivatives in developing tagged compounds for biological studies.
Antimicrobial and Anticancer Activities
Research by Altundas et al. (2010) synthesized novel cycloalkylthiophene Schiff bases and their metal complexes, examining their antibacterial and antifungal activities. This study demonstrates the potential of thiophene derivatives in contributing to the development of new antimicrobial agents (Altundas, Sarı, Çolak, & Öğütcü, 2010).
Ghorab et al. (2016) focused on novel quinolines carrying thiophene moieties as potential anticancer agents, offering insights into the structural requirements for anticancer activity and paving the way for further modifications to enhance therapeutic efficacy (Ghorab, Alsaid, Al-Dosari, Ragab, Al-Mishari, & Almoqbil, 2016).
Heterocyclic Compound Synthesis
Shams et al. (2011) reported on the design and synthesis of novel antimicrobial acyclic and heterocyclic dyes based on tetrahydrobenzo[b]thiophene systems. Their research highlights the versatility of thiophene derivatives in synthesizing dyes with significant antimicrobial activities, indicating potential applications in textile finishing (Shams, Mohareb, Helal, & Mahmoud, 2011).
Another study by Shams et al. (2010) explored the synthesis and antitumor evaluation of polyfunctionally substituted heterocyclic compounds derived from a similar thiophene-based precursor. The research found that most of the synthesized compounds exhibited high antiproliferative activity against various human cancer cell lines, emphasizing the therapeutic potential of thiophene derivatives (Shams, Mohareb, Helal, & Mahmoud, 2010).
Safety and Hazards
Eigenschaften
IUPAC Name |
N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-5-methyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2S/c1-9-7-12(18-20-9)14(19)17-15-11(8-16)10-5-3-2-4-6-13(10)21-15/h7H,2-6H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBOIAZRDHCHVBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=C(C3=C(S2)CCCCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

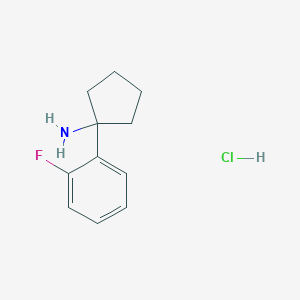
![N-cyclopentyl-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2501882.png)
![2-(2,4-diphenyl-1,3-thiazol-5-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2501883.png)
![[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]acetic acid](/img/structure/B2501884.png)
![N-[3-(Morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]pyridine-2-carboxamide](/img/structure/B2501887.png)
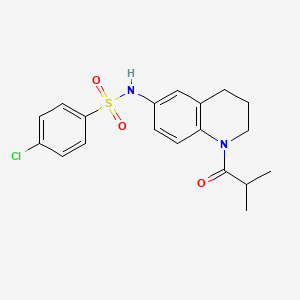

![N-(4-fluorophenyl)-2-(8-oxo-7-tosyl-[1,3]dioxolo[4,5-g]quinolin-5(8H)-yl)acetamide](/img/structure/B2501891.png)
![2-phenyl-N-[2-(phenylsulfanyl)ethyl]acetamide](/img/structure/B2501894.png)
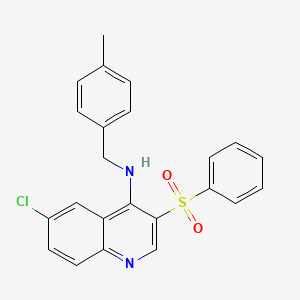
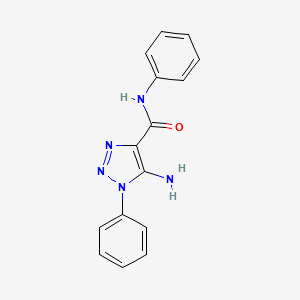
![Naphthalen-2-yl(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)methanone](/img/structure/B2501899.png)

